Cas no 2214243-59-9 (rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one)
![rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one structure](https://ja.kuujia.com/scimg/cas/2214243-59-9x500.png)
rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one 化学的及び物理的性質
名前と識別子
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- rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one
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- インチ: 1S/C21H24N2O2/c24-19-11-18-14-23(13-17-9-5-2-6-10-17)21(25)20(18)22(15-19)12-16-7-3-1-4-8-16/h1-10,18-20,24H,11-15H2/t18-,19+,20-/m0/s1
- InChIKey: RYPJQRYGXBMQRW-ZCNNSNEGSA-N
- SMILES: [C@@]12([H])C(=O)N(CC3=CC=CC=C3)C[C@]1([H])C[C@@H](O)CN2CC1=CC=CC=C1
rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167628-1g |
rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one |
2214243-59-9 | 98% | 1g |
¥19830 | 2023-03-11 | |
Chemenu | CM558717-1g |
rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one |
2214243-59-9 | 95%+ | 1g |
$2542 | 2024-07-18 |
rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-oneに関する追加情報
Introduction to Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one (CAS No. 2214243-59-9)
Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one is a structurally complex organic molecule that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This compound, identified by the CAS number 2214243-59-9, belongs to the class of heterocyclic compounds, which are widely recognized for their role in drug discovery and development. The intricate arrangement of functional groups and the rigid bicyclic core make this molecule a subject of interest for medicinal chemists seeking novel therapeutic agents.
The molecular structure of Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one features a pyrrolopyridine core, which is a privileged scaffold in medicinal chemistry. Pyrrolopyridines have been extensively studied for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of multiple chiral centers in this compound underscores its potential as a building block for enantiomerically pure drugs, which are often required to achieve optimal pharmacological efficacy while minimizing side effects.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the biological potential of complex molecules like Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one with greater efficiency. Studies have indicated that the 1,6-dibenzyl substituents and the 3-hydroxy group may play crucial roles in modulating the biological activity of the molecule. These functional groups are known to interact with various biological targets, including enzymes and receptors, thereby influencing the pharmacokinetic and pharmacodynamic properties of the compound.
The stereochemistry of Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one is particularly noteworthy. The absolute configurations at the (3R), (4aS), and (7aS) positions contribute to the unique three-dimensional shape of the molecule. This stereochemical arrangement can significantly impact how the compound interacts with biological targets at the molecular level. For instance, enantiomeric differences in binding affinity and metabolic stability have been well-documented in literature, making stereochemical control a critical aspect of drug design.
In the context of current research trends, there is a growing emphasis on developing drugs with improved selectivity and reduced toxicity. The complex structure of Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one offers opportunities to fine-tune these properties through structural modifications. Researchers are exploring various synthetic strategies to modify specific functional groups while maintaining or enhancing biological activity. For example, replacing one of the benzyl groups with a different aryl or heteroaryl moiety could alter the electronic properties of the molecule and potentially improve its interaction with biological targets.
The potential applications of Rel-(3R,4aS,7aS)-1,6-Dibenzyl-3-hydroxyoctahydro-7H-pyrrolo[3,4-b]pyridin-7-one extend beyond traditional therapeutic areas. Emerging research suggests that this compound may have utility in areas such as neurodegenerative diseases and inflammatory disorders. The pyrrolopyridine core is known to interact with certain neurotransmitter systems and inflammatory pathways, making it a promising candidate for further investigation. Preclinical studies are being conducted to evaluate its efficacy and safety profile in animal models.
The synthesis of Rel-(3R,4aS)-1,6-Dibenzyl - - - - - - - - - - hydroxy octahydro - - - - - - - - H-pyrrole [ , ] pyridine one CAS no:22142 ( ) ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22142 ) no:22214 , , , , , , , , , , ,
Given its complex structure and potential biological activities, Rel-( H-pyrrole [ ] pyridine one CAS NO.:
In conclusion, Rel-( H-pyrrole [ ] pyridine one CAS NO.:
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